MFCD02341779
Description
MFCD02341779 is a chemical compound whose precise structural identity remains unspecified in publicly accessible literature as of 2023. However, based on its molecular descriptor (MDL) and contextual similarities to compounds documented in recent studies, it is hypothesized to belong to the class of boronic acid derivatives or heterocyclic aromatic compounds. Such compounds are frequently utilized in pharmaceutical synthesis, catalysis, and materials science due to their reactivity and functional versatility .
Key inferred properties (based on analogous compounds):
- Structural features: Likely contains a phenyl ring substituted with halogen (e.g., Br, Cl) and boronic acid (-B(OH)₂) groups, or a heterocyclic core (e.g., isoquinolinone).
- Molecular weight: Estimated 200–250 g/mol, comparable to similar boronic acids or nitrogen-containing heterocycles .
- Applications: Potential use in Suzuki-Miyaura cross-coupling reactions (if boronic acid) or as a bioactive scaffold in medicinal chemistry (if heterocyclic) .
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S/c1-28-16-7-5-13(6-8-16)9-15(11-24)20(27)26-21-25-12-17(29-21)10-14-3-2-4-18(22)19(14)23/h2-9,12H,10H2,1H3,(H,25,26,27)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDBDKRKGKFPJ-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02341779 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.
Step 3: Purification and isolation of the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Batch Processing: Conducting reactions in large reactors with precise control over temperature and pressure.
Continuous Flow Processing: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
MFCD02341779 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under conditions like reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD02341779 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD02341779 involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity, affecting metabolic pathways.
Interact with Receptors: Modulate receptor activity, influencing cellular signaling.
Alter Gene Expression: Affect transcription factors and gene expression, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD02341779, two structurally and functionally analogous compounds are analyzed:
CAS 1046861-20-4 (C₆H₅BBrClO₂)
- Structural similarity : Boronic acid derivative with bromo, chloro, and boronic acid substituents on an aromatic ring .
- Key properties: Molecular weight: 235.27 g/mol. LogP (XLOGP3): 2.15 (moderate lipophilicity). Solubility: 0.24 mg/mL in aqueous media.
- Synthesis : Pd-catalyzed cross-coupling in THF/water at 75°C for 1.3 hours .
CAS 56469-02-4 (C₉H₉NO₂)
- Structural similarity: Hydroxy-substituted isoquinolinone derivative with a ketone functional group .
- Key properties :
- Molecular weight: 163.17 g/mol.
- LogP (XLOGP3): 1.64 (lower lipophilicity than boronic acids).
- Solubility: Classified as "soluble" in standard solvents.
- Bioavailability score: 0.55 (moderate).
- Synthesis: Alkylation of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone with methyl iodide in methanol .
Comparative Analysis Table
Research Findings and Discussion
Structural impact on properties :
- The bromo/chloro substituents in CAS 1046861-20-4 enhance electrophilicity, favoring cross-coupling reactivity, whereas the hydroxy group in CAS 56469-02-4 increases hydrogen-bonding capacity, improving solubility .
- Higher molecular weight in boronic acids correlates with reduced GI absorption (e.g., CAS 1046861-20-4: GI absorption = high; CAS 56469-02-4: bioavailability score = 0.55) .
Synthetic efficiency :
Thermodynamic stability :
- Boronic acids (e.g., CAS 1046861-20-4) exhibit lower thermal stability due to boronate hydrolysis, limiting high-temperature applications. Heterocycles (e.g., CAS 56469-02-4) are more stable under reflux conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
